2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1029-52-3
VCID: VC21011975
InChI:
SMILES:
Molecular Formula: C14H16N4O
Molecular Weight: 256.3 g/mol

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one

CAS No.: 1029-52-3

Cat. No.: VC21011975

Molecular Formula: C14H16N4O

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one - 1029-52-3

Specification

CAS No. 1029-52-3
Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
Standard InChI Key LLTVQQOAWCNPMD-UHFFFAOYSA-N
Isomeric SMILES C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3
Canonical SMILES C1CN(CC2=C1NC(=NC2=O)N)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one belongs to the class of pyrido-pyrimidine derivatives, characterized by a fused heterocyclic ring system. The compound is also known by several synonyms, including 2-amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and 2-AMINO-5,6,7,8-TETRAHYDRO-6-(PHENYLMETHYL)PYRIDO[4,3-D]PYRIMIDIN-4(3H)-ONE, which reflect slight variations in the numbering system and nomenclature conventions . The compound features a partially saturated pyrido-pyrimidine core structure with a benzyl substituent at position 6 and an amino group at position 2, resulting in a complex three-dimensional architecture that influences its chemical reactivity and biological interactions.

The molecular formula of the compound is C14H16N4O, corresponding to a molecular weight of 256.3 g/mol . The structure contains four nitrogen atoms, contributing to its basic properties and potential hydrogen bonding capabilities. The presence of the benzyl group provides lipophilic character, while the amino and carbonyl functionalities offer opportunities for hydrogen bond formation, all of which are important considerations for drug-like properties and biological activity.

Identification Parameters

The compound is uniquely identified through several standard identifiers used in chemical databases and research, as summarized in the table below:

ParameterValue
CAS Number1029-52-3
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
MDL NumberMFCD09999171
ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Date Updated
TRCA6186382-Amino-6-benzyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one500mg$3102021-12-16
American Custom Chemicals CorporationCHM03219332-AMINO-6-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDIN-4-OL 95.00%5MG$502.72021-12-16
Alichem10295232-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one1g$721.142021-12-16
CrysdotCD113632352-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 95+%1g$8802021-12-16
Chemcia ScientificCC00-5485C2-Amino-6-benzyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one >95%0.5g$1502021-12-16

This pricing data indicates significant variation in cost per unit mass across different suppliers, with prices ranging from $150 to $880 for comparable quantities . These price differences may reflect variations in synthesis methods, purification techniques, quality control procedures, or market positioning strategies among suppliers.

Related Compounds and Structural Analogues

Understanding the relationship between 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one and structurally related compounds provides valuable context for its chemical and biological properties. Several compounds share structural similarities but differ in key functional groups or substitution patterns.

Structural Variations

A closely related compound is 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 109229-22-3), which differs from our target compound by the absence of the 2-amino group . This structural difference significantly affects the compound's properties, including its hydrogen bonding capabilities and potential biological interactions. The molecular weight of this related compound is 241.29 g/mol, compared to 256.3 g/mol for the 2-amino derivative .

Another related compound found in the research literature is N-(6-benzyl-2-(phenethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)naphthalene-2-sulfonamide, which represents a more extensively modified derivative with additional functional groups . This compound (CAS: 1208123-74-3) has a significantly higher molecular weight of 549.7 g/mol and likely exhibits distinct biological properties due to its more complex structure .

These structural variations highlight the versatility of the pyrido-pyrimidine scaffold as a template for chemical modifications aimed at exploring structure-activity relationships and developing compounds with optimized properties for specific applications.

Research Applications and Future Directions

The unique structural and chemical properties of 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one position it as a valuable compound for various research applications. Its potential in medicinal chemistry and pharmaceutical research warrants further investigation into its biological activities and structure-activity relationships.

Current Research Applications

Current applications of this compound and structurally related derivatives include:

  • Use as a building block in medicinal chemistry for the synthesis of more complex bioactive molecules

  • Structure-activity relationship studies to understand the impact of structural modifications on biological activity

  • Exploration as a potential scaffold for the development of enzyme inhibitors or receptor modulators

  • Investigation of its interactions with various biological targets for therapeutic applications

Future Research Directions

Future research on 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one may focus on:

  • Detailed characterization of its pharmacological profile through in vitro and in vivo studies

  • Development of improved synthetic routes for more efficient and cost-effective production

  • Exploration of structural modifications to enhance specific biological activities or drug-like properties

  • Investigation of potential therapeutic applications in specific disease areas based on its mechanism of action

  • Development of co-crystal forms or formulations to enhance solubility and bioavailability for potential pharmaceutical applications

Recent research in the field of tetrahydropyrido-pyrimidine derivatives, as evidenced by publications such as the one in Nature (2022), suggests ongoing interest in this class of compounds for the development of novel therapeutic agents .

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